Baseline High-Affinity Binding of PGD2 to CRTH2 Provides a Foundation for Biotinylated Probe Performance
The utility of PGD2-biotin as an affinity probe is anchored in the high-affinity binding of its parent ligand PGD2 to CRTH2. Saturation ligand binding isotherms using [3H]PGD2 demonstrate high-affinity binding to the mouse CRTH2 ortholog (mCRTH2) with a Kd of 8.8 ± 0.8 nM [1]. In competition binding assays, unlabeled PGD2 and structurally related metabolites displace [3H]PGD2 binding, establishing a defined affinity rank order for the CRTH2 receptor: 13,14-dihydro-15-keto-PGD2 (DK-PGD2) ≥ 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) ≥ PGD2 ≥ PGJ2 [1]. While direct quantitative binding data (Kd or Ki) for PGD2-biotin itself are not publicly available, the comparable binding affinities of PGD2 and its biotinylated derivatives support the use of PGD2-biotin as a valid probe for CRTH2 and DP1 receptor studies. In contrast, PGD2 methyl ester exhibits notably weaker binding to human and mouse receptors, with Ki values ranging from 160 nM to 460 nM , indicating that structural modification significantly impacts receptor affinity and underscoring the importance of selecting appropriate PGD2 derivatives for specific experimental objectives.
| Evidence Dimension | Receptor Binding Affinity |
|---|---|
| Target Compound Data | Kd = 8.8 ± 0.8 nM for parent ligand [3H]PGD2 binding to mCRTH2 |
| Comparator Or Baseline | PGD2 methyl ester: Ki = 160 nM (mCRTH2), 175 nM (mDP), 460 nM (hCRTH2), 270 nM (hDP); DK-PGD2: high affinity; 15d-PGJ2: high affinity; PGJ2: moderate affinity |
| Quantified Difference | PGD2 methyl ester exhibits 18- to 52-fold lower affinity than [3H]PGD2 depending on receptor subtype |
| Conditions | Saturation ligand binding isotherms with HEK293 cells expressing mCRTH2; competition binding assays with panel of unlabeled prostanoids [1] |
Why This Matters
Selection of PGD2-biotin over methyl ester derivatives preserves high receptor affinity essential for reliable detection in pull-down and imaging assays.
- [1] Sawyer N, Cauchon E, Chateauneuf A, Cruz RP, Nicholson DW, Metters KM, O'Neill GP, Gervais FG. Molecular pharmacology of the mouse CRTH2 receptor. J Pharmacol Exp Ther. 2003 Aug;306(2):463-70. PMID: 12721327. View Source
